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Compound of Interest

Compound Name: PF-07054894

CAS No.: 2413693-96-4

Cat. No.: B10856555

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and

development history of PF-07054894, a potent and selective C-C chemokine receptor 6

(CCR6) antagonist. This document details the scientific journey from initial screening to clinical

evaluation, with a focus on the core data, experimental methodologies, and underlying

signaling pathways.

Introduction
PF-07054894 is an orally bioavailable, small-molecule allosteric antagonist of CCR6, a G

protein-coupled receptor (GPCR) that plays a pivotal role in the migration of pathogenic

immune cells.[1][2][3] The interaction of CCR6 with its exclusive ligand, CCL20, is a key driver

in the pathogenesis of various autoimmune and inflammatory diseases, including inflammatory

bowel disease (IBD) and psoriasis.[2][4] Consequently, antagonizing the CCR6-CCL20 axis

represents a promising therapeutic strategy for these conditions.[2][4] PF-07054894 emerged

from a dedicated discovery program aimed at identifying a first-in-class oral therapy targeting

this pathway.[1][5]
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Discovery History
The journey to identify PF-07054894 began with a high-throughput screening (HTS) campaign

to find allosteric modulators of the CCR6 receptor.[1][2] This effort led to the identification of a

squaramide-based chemical scaffold with promising CCR6 antagonist activity.[1][6] However,

initial lead compounds also exhibited significant off-target activity against the related

chemokine receptor, CXCR2.[1][2]

A significant hurdle in the lead optimization phase was to engineer high selectivity for CCR6

over CXCR2.[1][2] This was achieved through a structure-guided design approach, which led to

the discovery of a "magic methyl" group. The addition of this methyl substituent resulted in a

dramatic switch in selectivity, a phenomenon rooted in the different ligand-receptor binding

kinetics between the two receptors.[1][6] PF-07054894 demonstrates insurmountable

antagonism at CCR6, meaning its inhibitory effect cannot be overcome by increasing

concentrations of the natural ligand, CCL20.[1] In contrast, its antagonism at CXCR2 is

surmountable.[1] This key difference in pharmacological profile underpins the high selectivity of

PF-07054894.

Mechanism of Action
PF-07054894 functions as a negative allosteric modulator of the CCR6 receptor.[2] By binding

to a site distinct from the orthosteric ligand (CCL20) binding pocket, it induces a conformational

change in the receptor that prevents downstream signaling. The primary consequence of this

antagonism is the inhibition of CCL20-mediated chemotaxis of CCR6-expressing immune cells,

such as Th17 cells and regulatory T cells.[7]
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Cell Membrane

CCR6 Receptor G Protein SignalingActivates

CCL20 Binds

PF-07054894 Allosterically Inhibits

Immune Cell MigrationLeads to

Chemotaxis Assay Workflow

Prepare CCR6-expressing cells

Pre-incubate cells with PF-07054894 or vehicle

Place cells in upper chamber of a Transwell plate

Add CCL20 to the lower chamber

Incubate to allow for cell migration

Quantify migrated cells in the lower chamber
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Schild Regression Logic

Generate agonist dose-response curves in the presence of varying antagonist concentrations

Calculate the dose ratio (DR) for each antagonist concentration

Plot log(DR-1) versus log(antagonist concentration)

Determine the slope of the regression line

Slope ≈ 1 indicates competitive (surmountable) antagonism Slope < 1 or non-linear plot indicates non-competitive (insurmountable) antagonism
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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